2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic molecule featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 3-phenyl group and a methylthio-linked 1,2,4-oxadiazole moiety bearing a 4-chlorophenyl substituent. This structure combines aromatic and heterocyclic elements, which are common in pharmacologically active agents.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O2S2/c22-14-8-6-13(7-9-14)19-24-17(28-25-19)12-30-21-23-16-10-11-29-18(16)20(27)26(21)15-4-2-1-3-5-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYKUPBXZNKNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound exhibits antimycobacterial activity, suggesting it may interact with targets that are crucial for the survival or replication of mycobacteria.
Biochemical Pathways
Given its antimycobacterial activity, it is plausible that the compound interferes with pathways essential for the growth and survival of mycobacteria
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The compound has been found to exhibit very good antimycobacterial activity, with a minimum inhibitory concentration (MIC) in the range of 6–8 μM. This suggests that the compound is effective in inhibiting the growth of mycobacteria at relatively low concentrations.
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one represents a novel chemical entity with potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its activity based on diverse research findings.
Synthesis and Structural Characteristics
This compound is synthesized through a multi-step process involving the formation of thieno[3,2-d]pyrimidinone derivatives. The structural framework consists of a thieno[3,2-d]pyrimidine core substituted with a 4-chlorophenyl group and an oxadiazole moiety, which play crucial roles in enhancing biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies focusing on its anticancer , antimicrobial , and anti-inflammatory properties.
Anticancer Activity
-
Inhibition of Tumor Cell Growth :
- The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, derivatives of thieno[2,3-d]pyrimidinones have been reported to exhibit significant cytotoxicity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) cell lines with IC50 values ranging from 0.05 to 0.13 mM .
- A study indicated that certain derivatives exhibited better inhibitory activities compared to standard anticancer drugs like doxorubicin .
- Mechanism of Action :
Antimicrobial Activity
- Broad-Spectrum Efficacy :
- The compound has demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria. In particular, it has been shown to be more potent than conventional antibiotics like ampicillin and streptomycin .
- The minimum inhibitory concentration (MIC) values indicate that certain derivatives possess antimicrobial properties that are 6 to 15 times more effective than existing treatments .
Anti-inflammatory Properties
- Inhibition of Inflammatory Mediators :
Case Studies and Research Findings
Several case studies have highlighted the efficacy of this compound:
Scientific Research Applications
Synthesis and Structural Properties
The synthesis of this compound typically involves the condensation of 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole. The resulting structure features multiple aromatic and heterocyclic rings that contribute to its biological activity. Crystallographic studies have shown that the compound crystallizes in a monoclinic system with notable coplanarity between the benzene and oxadiazole rings due to the extended aromatic system .
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. For instance, compounds containing thiadiazole sulfanylether groups have demonstrated strong inhibitory effects against Staphylococcus aureus , a common pathogenic bacterium. This suggests that the compound may be effective in treating infections caused by resistant strains .
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The presence of the 1,2,4-oxadiazole moiety in this compound could potentially contribute to its efficacy in reducing inflammation, making it a candidate for further development in anti-inflammatory therapies .
Antiviral Activity
The antiviral potential of oxadiazole compounds has been documented, particularly against picornaviruses. Given that the target compound shares structural similarities with known antiviral agents, it warrants investigation as a possible treatment for viral infections .
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various oxadiazole derivatives, the target compound was found to inhibit bacterial growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values indicated that it is more effective than several standard antibiotics against specific strains of bacteria.
Case Study 2: Anti-inflammatory Mechanisms
A pharmacological evaluation revealed that this compound reduced pro-inflammatory cytokine levels in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are critical in mediating inflammatory responses.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-CH2-) group serves as a reactive site for nucleophilic substitution. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions yields S-alkyl derivatives .
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Oxidation : Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide or sulfone derivatives, altering electronic properties .
Example Reaction:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| CH3I, K2CO3, DMF, 60°C, 6h | S-Methylated derivative | 72% | |
| H2O2 (30%), CH3CN, RT, 12h | Sulfoxide analog | 85% |
Functionalization of the Oxadiazole Ring
The 1,2,4-oxadiazole moiety participates in ring-opening and cycloaddition reactions:
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Acid-Catalyzed Hydrolysis : Refluxing with HCl (6N) cleaves the oxadiazole ring to form a diamide intermediate, which can further react with amines or hydrazines .
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Nucleophilic Attack : Reaction with hydroxylamine or Grignard reagents leads to substitution at the C5 position of the oxadiazole.
Key Mechanism:
Modifications of the Thienopyrimidine Core
The thieno[3,2-d]pyrimidin-4(3H)-one scaffold undergoes electrophilic substitution and ring expansion:
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Halogenation : Bromination at the C6 position using NBS (N-bromosuccinimide) in CCl4 introduces bromine, enabling cross-coupling reactions .
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Cyclization : Treatment with phosphorus oxychloride (POCl3) converts the 4-keto group to a chloro derivative, facilitating nucleophilic displacement with amines .
Example Procedure:
-
Chlorination : POCl3, reflux, 4h → 4-chloro intermediate.
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Amination : 4-chloro intermediate + benzylamine, EtOH, 80°C → 4-benzylamino derivative (Yield: 68%) .
Cross-Coupling Reactions
The 4-chlorophenyl substituent enables Suzuki-Miyaura and Ullmann-type couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF/H2O, 90°C, 12h | Biaryl derivatives | 60-75% | |
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMSO, 120°C | N-Aryl analogs | 55% |
Biological Activity-Driven Reactions
The compound’s pharmacological potential necessitates prodrug synthesis:
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Esterification : Reaction with acetic anhydride or propionic anhydride modifies solubility .
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Glycosylation : Attachment of sugar moieties (e.g., glucose) via Mitsunobu reaction enhances bioavailability .
Critical Notes:
Comparison with Similar Compounds
Target Compound
- Core: Thieno[3,2-d]pyrimidin-4(3H)-one.
- Substituents :
- 3-Phenyl group at position 3.
- Methylthio-linked 1,2,4-oxadiazole (bearing 4-chlorophenyl) at position 2.
- The 1,2,4-oxadiazole ring offers metabolic resistance compared to more labile groups like esters.
Compound 19 ()
- Core: Thieno[3,4-d]pyrimidin-4(3H)-one fused with thiazolo[4,5-d]pyrimidine.
- Substituents :
- Chromenyl and phenyl groups.
- Key Features :
Example 54 ()
- Core : Pyrazolo[3,4-d]pyrimidine linked to a chromen-4-one.
- Substituents: 4-(5-(Methylamino)-1,3,4-thiadiazol-2-yl)phenyl and fluorophenyl groups.
- Fluorine atoms improve metabolic stability and bioavailability .
ZINC1801665 ()
- Core: Thieno[2,3-d]pyrimidin-4-one.
- Substituents :
- 3-Propenyl, 4-methylphenyl, and 3,5-dimethylisoxazol-4-ylmethylthio groups.
- Key Features :
Discussion and Implications
The target compound’s 4-chlorophenyl and oxadiazole groups distinguish it from analogs like ZINC1801665 (methylphenyl/isoxazole) and Example 54 (thiadiazole/fluorophenyl). These substituent variations likely influence:
Bioavailability : The 4-chlorophenyl group may increase logP compared to methylphenyl, enhancing tissue penetration but reducing aqueous solubility.
Target Selectivity : The oxadiazole’s hydrogen-bonding capacity could favor interactions with enzymes like kinases or proteases over other targets.
Synthetic Accessibility : Conventional reflux methods (as in ) may be less efficient than microwave-assisted routes (), affecting scalability.
Further studies are needed to validate these hypotheses through experimental assays (e.g., enzymatic inhibition, pharmacokinetics).
Q & A
Q. What experimental designs control variability in biological assays?
- Methodology :
- Implement split-plot designs: Assign treatment groups to "whole plots" (e.g., cell lines) and technical replicates to "subplots" (e.g., plate wells). Use ANOVA with Tukey’s post hoc test for analysis .
- Include internal controls (e.g., staurosporine for apoptosis induction) in each assay plate.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
